molecular formula C10H13NO4S B15169839 Phenyl 2-amino-2-ethoxyethene-1-sulfonate CAS No. 646053-48-7

Phenyl 2-amino-2-ethoxyethene-1-sulfonate

Cat. No.: B15169839
CAS No.: 646053-48-7
M. Wt: 243.28 g/mol
InChI Key: QDXCAUIPJBFWJS-UHFFFAOYSA-N
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Description

Phenyl 2-amino-2-ethoxyethene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group, an amino group, an ethoxy group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-amino-2-ethoxyethene-1-sulfonate typically involves the reaction of phenyl ethoxyethene with a sulfonating agent. Common sulfonating agents include sulfur trioxide, chlorosulfonic acid, and oleum. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-amino-2-ethoxyethene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: this compound can be converted to its corresponding sulfone.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

Phenyl 2-amino-2-ethoxyethene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl 2-amino-2-ethoxyethene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or activation of their functions. The ethoxy and amino groups can also participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-amino-2-methoxyethene-1-sulfonate
  • Phenyl 2-amino-2-propoxyethene-1-sulfonate
  • Phenyl 2-amino-2-butoxyethene-1-sulfonate

Uniqueness

Phenyl 2-amino-2-ethoxyethene-1-sulfonate is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

646053-48-7

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

phenyl 2-amino-2-ethoxyethenesulfonate

InChI

InChI=1S/C10H13NO4S/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9/h3-8H,2,11H2,1H3

InChI Key

QDXCAUIPJBFWJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CS(=O)(=O)OC1=CC=CC=C1)N

Origin of Product

United States

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